molecular formula C24H28N6O2S B560643 Hsp70-IN-1

Hsp70-IN-1

Cat. No.: B560643
M. Wt: 464.6 g/mol
InChI Key: LBJCUDZMNPAWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSP70-IN-1 is a small molecule inhibitor specifically targeting the heat shock protein 70 (HSP70). Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, repair, and degradation. HSP70, in particular, is involved in protecting cells from stress and is implicated in various diseases, including cancer and neurodegenerative disorders .

Scientific Research Applications

HSP70-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein folding and stability.

    Biology: Helps in understanding cellular stress responses and protein homeostasis.

    Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions where HSP70 is implicated.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mechanism of Action

By binding tightly to partially synthesized peptide sequences (incomplete proteins), Hsp70 prevents them from aggregating and being rendered nonfunctional . In addition, Hsp70 can modulate inflammatory responses in models of arthritis, colitis, and graft rejection .

Future Directions

Research efforts can be divided into two directions: inhibiting the tumor-promoting role of Hsp70 on the membrane surface of tumor cells, and developing Hsp70-based vaccines to stimulate the immune response against tumor cells . Further exploration of the immunosuppressive potential of this protein is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HSP70-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

HSP70-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HSP70-IN-1 is unique in its high specificity and potency as an HSP70 inhibitor. It has shown promising results in preclinical studies, particularly in cancer research, where it effectively induces apoptosis in cancer cells by disrupting protein homeostasis .

Properties

IUPAC Name

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUDZMNPAWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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